Suc-AEPF-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

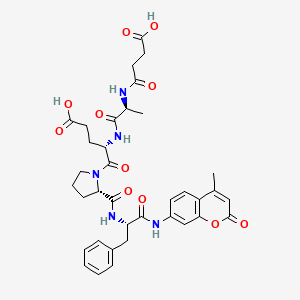

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKGJXGOTWVKM-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Suc-AEPF-AMC Substrate Specificity: A Comparative Analysis for Pin1 and Par14

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The peptidyl-prolyl cis-trans isomerases (PPIases) Pin1 and Par14 are critical regulators of numerous cellular processes, making them compelling targets for therapeutic intervention. Understanding their substrate specificity is paramount for the development of selective inhibitors. This technical guide provides a detailed analysis of the substrate Suc-AEPF-AMC in the context of its interaction with Pin1 and Par14. While this compound is a recognized substrate for both enzymes, this document will delve into the nuanced differences in their enzymatic activities, present relevant experimental protocols, and visualize associated signaling pathways.

Data Presentation: Substrate Specificity and Kinetic Parameters

Table 1: Qualitative Comparison of Substrate Specificity between Pin1 and Par14

| Feature | Pin1 | Par14 |

| Phosphorylation Requirement | Absolutely requires a phosphorylated Serine or Threonine residue preceding the Proline (pSer/Thr-Pro motif). | Does not require phosphorylation. |

| Residue Preference N-terminal to Proline | Strong preference for acidic residues (e.g., Glutamic acid) at the -1 position relative to Proline. | Strong preference for positively charged residues (e.g., Arginine, Lysine) at the -1 position relative to Proline. |

| This compound Sequence | Suc-Ala-Glu -Pro -Phe-AMC | Suc-Ala-Glu -Pro -Phe-AMC |

| Predicted Affinity for this compound | High, due to the presence of the acidic Glutamic acid residue adjacent to Proline. | Lower than Pin1, as it lacks the preferred positively charged residue. |

Note: The absence of direct comparative quantitative data for this compound is a notable gap in the current research landscape. The development of such data would be invaluable for the precise characterization of selective inhibitors.

Experimental Protocols

The following is a detailed protocol for a chymotrypsin-coupled enzymatic assay to determine the activity of Pin1 with the this compound substrate. A similar protocol could be adapted for Par14, though optimization would be required.

Chymotrypsin-Coupled Fluorogenic Assay for Pin1 Activity

Principle:

This assay relies on the principle that chymotrypsin can only cleave the peptide bond C-terminal to Phenylalanine in the trans conformation of the Proline-Phenylalanine bond in the this compound substrate. Pin1 catalyzes the cis to trans isomerization of the Glu-Pro bond, thereby making the substrate available for cleavage by chymotrypsin. The cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the rate of increase in fluorescence is proportional to the PPIase activity of Pin1.

Materials:

-

Recombinant human Pin1

-

This compound (substrate)

-

α-Chymotrypsin

-

Assay Buffer: 35 mM HEPES, pH 7.8

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

DMSO (for substrate stock solution)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

-

Prepare the Assay Buffer and supplement with DTT and BSA just before use to final concentrations of 2 mM and 0.1 mg/mL, respectively.

-

Prepare serial dilutions of Pin1 in Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

Pin1 enzyme dilution (or buffer for no-enzyme control)

-

α-Chymotrypsin solution (to a final concentration of 0.5 mg/mL)

-

-

Incubate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should be optimized and ideally be close to the Km value if known, or at a concentration that gives a robust signal.

-

Immediately place the plate in the fluorometric plate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) for a set duration (e.g., 15-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Determine the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the kinetic curve.

-

Subtract the background rate from the no-enzyme control wells.

-

Plot the initial velocity against the Pin1 concentration to determine the enzyme's activity.

-

For Michaelis-Menten kinetics, vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

The Role of Pin1 in Cancer: A Technical Guide Featuring Suc-AEPF-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptidyl-prolyl cis-trans isomerase, Pin1, has emerged as a critical regulator in the landscape of oncology. By catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs, Pin1 orchestrates the function and stability of a multitude of proteins involved in key cancer-related signaling pathways. Its overexpression is a common feature across a wide array of human cancers and is frequently associated with tumor progression and poor patient outcomes. This technical guide provides an in-depth exploration of the multifaceted role of Pin1 in cancer biology, with a special focus on the utility of the fluorogenic substrate Suc-AEPF-AMC in elucidating its enzymatic activity. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the complex signaling networks governed by Pin1, offering a valuable resource for researchers and professionals in the field of cancer drug discovery and development.

Introduction: Pin1, a Molecular Switch in Carcinogenesis

Pin1 is a unique enzyme that acts as a molecular switch, converting the conformation of specific phosphorylated proteins from cis to trans and vice versa. This seemingly subtle change has profound consequences for protein function, altering their catalytic activity, protein-protein interactions, subcellular localization, and stability.[1] In the context of cancer, Pin1's activity is predominantly oncogenic. It achieves this by amplifying the signals of numerous cancer-driving pathways while simultaneously suppressing the function of tumor suppressor proteins.[2][3]

Pin1 is composed of two main domains: an N-terminal WW domain that specifically recognizes and binds to phosphorylated Ser/Thr-Pro motifs, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that carries out the catalytic isomerization.[4] This dual-domain structure allows Pin1 to precisely target and modulate the function of its substrates.

The overexpression of Pin1 has been documented in a wide range of human malignancies, including breast, prostate, lung, colon, and pancreatic cancers.[4] This elevated expression often correlates with higher tumor grades and a poorer prognosis for patients, underscoring the clinical significance of Pin1 in cancer.[4]

Data Presentation: Quantitative Insights into Pin1 in Cancer

To provide a clear and comparative overview, the following tables summarize key quantitative data related to Pin1's role in cancer.

Table 1: Overexpression of Pin1 in Various Human Cancers

| Cancer Type | Percentage of Cases with Pin1 Overexpression | Reference |

| Breast Cancer | High correlation with tumor grade | [1] |

| Prostate Cancer | Significant correlation with poor clinical outcome | [5] |

| Lung Cancer | Strikingly overexpressed in many cases | [2][6] |

| Colon Cancer | Significantly higher in cancer tissue than normal tissue | [3] |

| Pancreatic Cancer | Upregulated in pancreatic cancer and metastatic tissues | |

| Esophageal Cancer | Significantly higher in cancer tissue than in normal tissue | [3] |

| Ovarian Carcinoma | Overexpressed | [4] |

| Melanoma | Overexpressed | [2] |

| Brain Tumors | Overexpressed | [2] |

Table 2: IC50 Values of Selected Pin1 Inhibitors

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line (Proliferation Assay) | IC50 (Proliferation Assay) | Reference |

| Juglone | Pin1 | - | Prostate Cancer Cells | - | [4] |

| PiB | Pin1 | - | HeLa | - | [4] |

| All-trans retinoic acid (ATRA) | Pin1 | - | - | - | [4] |

| EGCG | Pin1 | 20 µM | - | - | [4] |

| KPT-6566 | Pin1 | 625 nM | - | - | |

| (S)-2 (irreversible inhibitor) | Pin1 | 3.2 µM | PC-3 (Prostate) | - | [4] |

| TME-001 | Pin1 | 6.1 µM | HeLa | - | [4] |

| HWH8-33 | Pin1 | - | HeLa | 0.15 ± 0.02 µg/mL | [2] |

| HWH8-36 | Pin1 | - | HeLa | 0.21 ± 0.04 µg/mL | [2] |

| DEL1067-56-469 (A0) | Pin1 | 420 nM | - | - | |

| C10 | Pin1 | 150 nM | - | - |

Key Signaling Pathways Modulated by Pin1

Pin1 sits at the crossroads of multiple oncogenic signaling pathways, acting as a critical amplifier of their downstream effects. The following diagrams, generated using the DOT language, illustrate the central role of Pin1 in these networks.

The PI3K/Akt/mTOR Pathway

Caption: Pin1 enhances the PI3K/Akt/mTOR pathway by stabilizing and activating Akt.

The Wnt/β-catenin Pathway

Caption: Pin1 promotes Wnt/β-catenin signaling by stabilizing β-catenin.

The Notch Signaling Pathway

Caption: Pin1 potentiates Notch signaling by enhancing NICD cleavage and stability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Pin1 in cancer.

Pin1 Enzymatic Activity Assay using this compound

This fluorometric assay measures the cis-trans isomerase activity of Pin1. The substrate, Suc-Ala-Glu-Pro-Phe-AMC (this compound), is cleaved by a coupling enzyme (e.g., chymotrypsin) only when the proline residue is in the trans conformation, releasing the fluorescent AMC group. Pin1 accelerates the conversion of the cis isomer to the trans isomer, leading to an increased rate of AMC release.

Materials:

-

Recombinant human Pin1 protein

-

This compound substrate (stock solution in DMSO)

-

Chymotrypsin (stock solution in 1 mM HCl)

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8)

-

96-well black microplate

-

Fluorometer (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and chymotrypsin at the desired final concentration.

-

Add the Pin1 enzyme to the reaction mixture at various concentrations. For inhibitor screening, pre-incubate Pin1 with the test compounds for a specified time before adding the substrate.

-

Initiate the reaction by adding the this compound substrate to a final concentration in the low micromolar range.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a fluorometer.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.

-

For inhibitor studies, determine the IC50 value by plotting the percentage of Pin1 inhibition against the inhibitor concentration.

Western Blot Analysis of Pin1 Expression

Materials:

-

Cell lysates from cancer cell lines or tissue samples

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Pin1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Quantify the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Pin1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Co-Immunoprecipitation (Co-IP) to Identify Pin1 Interacting Proteins

Materials:

-

Cell lysates

-

Anti-Pin1 antibody or antibody against the protein of interest

-

Protein A/G magnetic beads or agarose beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE sample buffer

Procedure:

-

Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (anti-Pin1 or anti-protein of interest) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.

Cell Proliferation Assay (MTT Assay)

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Pin1 inhibitor or siRNA targeting Pin1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Pin1 inhibitor or transfect with Pin1 siRNA. Include appropriate vehicle controls.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value of the inhibitor.

Cell Migration and Invasion Assays (Transwell Assay)

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

24-well plates

-

Serum-free medium

-

Complete medium

-

Pin1 inhibitor or siRNA targeting Pin1

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Pre-treat the cancer cells with the Pin1 inhibitor or transfect with Pin1 siRNA for a specified time.

-

For the invasion assay, coat the Transwell inserts with Matrigel.

-

Seed the treated cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add complete medium (containing chemoattractants like FBS) to the lower chamber.

-

Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Quantify the extent of migration or invasion relative to the control.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying Pin1 in a cancer context.

Workflow for Screening Pin1 Inhibitors

Caption: A typical workflow for the discovery and validation of Pin1 inhibitors.

Logical Flow for Investigating Pin1's Role in a Specific Cancer

Caption: A logical approach to investigate the functional role of Pin1 in a specific cancer.

Conclusion

Pin1 stands as a pivotal regulator in the complex signaling networks that drive cancer initiation and progression. Its widespread overexpression in human tumors and its ability to modulate a plethora of oncoproteins and tumor suppressors make it a highly attractive target for therapeutic intervention. The use of sensitive and specific assays, such as the fluorometric assay employing this compound, is instrumental in the discovery and characterization of novel Pin1 inhibitors. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to further unravel the intricate roles of Pin1 in cancer and to accelerate the development of effective Pin1-targeted therapies. The continued investigation into the multifaceted functions of Pin1 holds great promise for advancing our understanding of cancer biology and for the development of innovative treatment strategies.

References

- 1. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Suc-Ala-Glu-Pro-Phe-AMC | PIN1 Substrate | TargetMol [targetmol.com]

- 6. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Fluorogenic Peptide Substrate Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis techniques associated with fluorogenic peptide substrate assays. These assays are powerful tools in biochemical research and drug discovery, offering a sensitive and continuous method for measuring enzyme activity.

Core Principles and Mechanisms

Fluorogenic peptide substrate assays are based on the enzymatic cleavage of a specifically designed peptide that is conjugated to a fluorophore and a quencher molecule. In its intact state, the substrate exhibits minimal fluorescence due to the close proximity of the quencher to the fluorophore, which suppresses its fluorescent signal through mechanisms like Förster Resonance Energy Transfer (FRET) or contact quenching.[1][2][3]

Upon the introduction of a specific enzyme, the peptide substrate is cleaved at a recognition site engineered into the peptide sequence. This cleavage separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity.[4][5] The rate of this increase in fluorescence is directly proportional to the enzyme's activity, allowing for real-time kinetic measurements.[5][6]

There are three main types of fluorogenic substrates:

-

Aromatic Amines: These substrates, such as those containing 7-amino-4-methylcoumarin (AMC), release a highly fluorescent amine group upon enzymatic cleavage.[7][8]

-

Contact-Quenched: In these substrates, the fluorophore and quencher are in direct contact, leading to static quenching. Cleavage physically separates the two, restoring fluorescence.

-

Resonance Energy Transfer (FRET) Quenched: This is the most common type, where a donor fluorophore's energy is non-radiatively transferred to an acceptor quencher when they are in close proximity (typically 1-10 nm).[2][9] Cleavage of the intervening peptide disrupts FRET, resulting in an increase in the donor's fluorescence emission.[1][9]

The general mechanism can be visualized as follows:

Figure 1: General mechanism of a FRET-based fluorogenic peptide substrate assay.

Design of Fluorogenic Peptide Substrates

The design of an effective fluorogenic peptide substrate is critical for the success of the assay. Key considerations include:

-

Peptide Sequence: The amino acid sequence must contain a specific recognition site for the target enzyme to ensure selectivity.[10] The length of the peptide can also influence FRET efficiency and kinetic parameters.[4]

-

Fluorophore-Quencher Pair: The selection of the donor fluorophore and acceptor quencher is crucial. The donor should have a high quantum yield, and its emission spectrum should overlap significantly with the acceptor's absorption spectrum for efficient FRET.[1][11] The hydrophobicity of the chosen chromophores can affect the solubility of the peptide and its kinetic parameters.[12]

-

Solubility: The substrate must be soluble in the assay buffer to ensure accurate and reproducible results.

Commonly Used Fluorophore-Quencher Pairs:

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation (nm) | Emission (nm) |

| Mca (7-methoxycoumarin-4-yl)acetyl | Dnp (N-2,4-dinitrophenyl) | ~328 | ~393 |

| EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | ~340 | ~490 |

| Fluorescein (FITC) | DABCYL | ~490 | ~520 |

| (Ac-DEVD)2-R110 | (self-quenched) | ~496 | ~520 |

| AMC (7-amino-4-methylcoumarin) | (cleavage releases fluorophore) | ~380 | ~460 |

Experimental Protocols

This section provides detailed methodologies for performing fluorogenic peptide substrate assays, with specific examples for caspase-3 and Matrix Metalloproteinase (MMP) assays.

General Experimental Workflow

The workflow for a typical fluorogenic assay is straightforward and adaptable for high-throughput screening.

Figure 2: General experimental workflow for a fluorogenic peptide substrate assay.

Detailed Protocol for a Caspase-3 Fluorogenic Assay

This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 activity in cell lysates.[12][13]

Materials:

-

Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)

-

Caspase-3 Fluorogenic Substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)

-

Purified active Caspase-3 (for standard curve)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Cell Lysates:

-

Induce apoptosis in cell culture as required.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in cold Lysis Buffer (e.g., 100 µL per 1-2 x 10^6 cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.

-

-

Prepare Standard Curve (Optional, for quantification):

-

Prepare serial dilutions of a known concentration of purified active caspase-3 in 1X Reaction Buffer.

-

-

Set up the Assay:

-

In a black 96-well microplate, add 50 µL of cell lysate or caspase-3 standard to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Include a blank control with 50 µL of Lysis Buffer and 50 µL of 2X Reaction Buffer.

-

-

Initiate the Reaction:

-

Add 5 µL of the caspase-3 fluorogenic substrate (e.g., 1 mM stock solution) to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence microplate reader.

-

Detailed Protocol for a Matrix Metalloproteinase (MMP) Fluorogenic Assay

This protocol is a general guideline for measuring the activity of MMPs, such as MMP-2 and MMP-9.[14]

Materials:

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation

-

Purified active MMP (for standard curve)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Activate pro-MMPs (if necessary):

-

Incubate the pro-MMP sample with APMA (e.g., 1 mM) in Assay Buffer at 37°C for 1-4 hours.

-

-

Prepare Standard Curve (Optional):

-

Prepare serial dilutions of a known concentration of purified active MMP in Assay Buffer.

-

-

Set up the Assay:

-

In a black 96-well microplate, add 50 µL of the activated MMP sample or standard to each well.

-

Include a blank control with 50 µL of Assay Buffer.

-

-

Initiate the Reaction:

-

Prepare a working solution of the MMP fluorogenic substrate in Assay Buffer.

-

Add 50 µL of the substrate working solution to each well.

-

-

Incubation and Measurement:

Data Presentation and Analysis

The primary data obtained from a fluorogenic assay is the change in relative fluorescence units (RFU) over time. This data can be used to determine the initial reaction velocity (V₀), which is then used to calculate key enzyme kinetic parameters.

Quantitative Data Summary

The following table presents representative kinetic constants for various proteases with specific fluorogenic peptide substrates.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Caspases | |||||

| Caspase-3 | Ac-DEVD-AMC | ~10-15 | ~1.5-2.0 | ~1.0-1.5 x 10⁵ | [8] |

| Caspase-3 | (Asp-Gly-Val-Asp)-FAM/MR | 0.8 ± 0.1 | 0.012 ± 0.001 | 1.5 x 10⁴ | [10] |

| Caspase-7 | (Asp-Gly-Val-Asp)-FAM/MR | 2.1 ± 0.3 | 0.006 ± 0.001 | 2.9 x 10³ | [10] |

| Matrix Metalloproteinases (MMPs) | |||||

| MMP-1 | fTHP-3 | 61.2 | 0.080 | 1.3 x 10³ | [9][16] |

| MMP-2 | fTHP-3 | - | - | ~1.3 x 10³ | [9][16] |

| MMP-13 | fTHP-3 | - | - | >1.3 x 10³ | [9][16] |

| MMP-9 | Mca-PLGL-Dpa-AR-NH2 | ~5-10 | - | ~1.5 x 10⁵ | [17] |

| Other Proteases | |||||

| Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | - | - | [18] |

| Pepsin | Dansyl-Gly-Gly-Phe-Phe-OP4P | 0.045 | 41 | 9.1 x 10⁵ | [11][19] |

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition).

Applications in Research and Drug Development

Fluorogenic peptide substrate assays are widely used in various research areas, particularly in the study of signaling pathways and for high-throughput screening in drug discovery.

Elucidating Signaling Pathways

These assays are instrumental in studying complex cellular processes like apoptosis (programmed cell death), where caspases play a central role. By measuring the activity of specific caspases, researchers can dissect the intricate signaling cascades that lead to cell death.

Figure 3: Simplified apoptosis signaling pathway illustrating the roles of caspases that can be assayed using fluorogenic substrates.

Similarly, the activity of MMPs, which are involved in tissue remodeling and cancer metastasis, can be monitored to understand their role in disease progression.[20][21]

High-Throughput Screening (HTS) for Drug Discovery

The simplicity, sensitivity, and adaptability to a microplate format make fluorogenic assays ideal for HTS of large compound libraries to identify potential enzyme inhibitors.[18][22][23] The process involves running the assay in the presence of test compounds and identifying those that reduce the rate of fluorescence increase, indicating inhibition of the target enzyme.

Figure 4: Workflow for high-throughput screening of enzyme inhibitors using a fluorogenic assay.

Conclusion

Fluorogenic peptide substrate assays represent a cornerstone of modern enzyme kinetics and drug discovery. Their high sensitivity, continuous nature, and amenability to high-throughput formats provide researchers with a powerful tool to investigate enzyme function, elucidate complex biological pathways, and identify novel therapeutic agents. A thorough understanding of the underlying principles, careful substrate design, and meticulous experimental execution are paramount to obtaining reliable and meaningful data.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 3. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 4. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of optimized FRET substrates as universal corona- and picornavirus main protease substrates for screening assays - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06573E [pubs.rsc.org]

- 6. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Apoptosis Assays and Probes | AAT Bioquest [aatbio.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jascoinc.com [jascoinc.com]

- 19. Kinetics of action of pepsin on fluorescent peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence imaging agents in cancerology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Advances in Fluorescent Probes for Cancer Biomarker Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A practical fluorogenic substrate for high-throughput screening of glutathione S-transferase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Suc-Ala-Glu-Pro-Phe-AMC: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Ala-Glu-Pro-Phe-AMC is a fluorogenic peptide substrate with the chemical formula C₃₆H₄₁N₅O₁₁.[1] This complex molecule is a valuable tool in biochemical and pharmaceutical research, primarily utilized for the sensitive detection of protease activity. Its utility lies in the fluorophore 7-amino-4-methylcoumarin (AMC), which is quenched in the intact peptide and exhibits significant fluorescence upon enzymatic cleavage. This property makes it an ideal substrate for high-throughput screening of enzyme inhibitors and for detailed kinetic studies of proteases such as chymotrypsin and the peptidyl-prolyl isomerase Pin1.[2][3][4]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Suc-Ala-Glu-Pro-Phe-AMC is presented in the table below. This data is essential for the proper handling, storage, and use of the substrate in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₁N₅O₁₁ | [1] |

| Molecular Weight | 719.75 g/mol | [1] |

| CAS Number | 142997-30-6 | [1][5] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at ≤ -10 °C, protected from light | [1] |

Fluorescent Properties

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | 340-360 | [6] |

| Emission Maximum (λem) | 440-460 | [6] |

Enzymatic Hydrolysis and Signaling Pathway

Suc-Ala-Glu-Pro-Phe-AMC is a substrate for several proteases. The enzymatic reaction involves the hydrolysis of the peptide bond, leading to the release of the highly fluorescent AMC molecule. A simplified representation of this process is depicted below.

Caption: Enzymatic cleavage of Suc-Ala-Glu-Pro-Phe-AMC by a protease.

Experimental Protocols

General Enzyme Activity Assay

This protocol provides a general framework for measuring protease activity using Suc-Ala-Glu-Pro-Phe-AMC. Specific parameters may need to be optimized for different enzymes.

-

Reagent Preparation:

-

Prepare a stock solution of Suc-Ala-Glu-Pro-Phe-AMC in DMSO.

-

Prepare an assay buffer appropriate for the enzyme of interest. A common buffer is 50 mM Tris, pH 8.1, containing 1 mM EDTA and 0.01% Tween-20.

-

Prepare a stock solution of the purified enzyme in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add the enzyme solution to the wells.

-

To initiate the reaction, add the substrate solution to the wells. The final concentration of the substrate should be optimized, but a starting point of 5-25 µM is common.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~455 nm using a fluorescence microplate reader.

-

Monitor the increase in fluorescence over time. The rate of increase is proportional to the enzyme activity.

-

-

Data Analysis:

-

The initial velocity of the reaction can be determined from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be quantified by comparing the reaction rates to a standard curve of free AMC.

-

Enzyme Inhibition Assay Workflow

The following diagram illustrates a typical workflow for screening potential enzyme inhibitors using Suc-Ala-Glu-Pro-Phe-AMC.

Caption: Workflow for an enzyme inhibition assay.

Kinetic Parameters

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 15 | 1.5 | [7] |

It is important to note that Pin1 exhibits a strong preference for substrates containing an acidic residue N-terminal to the proline, suggesting that Suc-Ala-Glu-Pro-Phe-AMC would be a more specific substrate for Pin1 than Suc-Ala-Ala-Pro-Phe-AMC.[8]

Conclusion

Suc-Ala-Glu-Pro-Phe-AMC is a highly specific and sensitive fluorogenic substrate that serves as an indispensable tool for the study of proteases, particularly in the context of drug discovery and development. Its well-defined chemical and fluorescent properties, coupled with its utility in various enzymatic assays, make it a valuable reagent for researchers and scientists in the field of enzymology and beyond. The provided data and protocols offer a solid foundation for the effective application of this substrate in laboratory settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Kinetic Isotope Effects Support the Twisted Amide Mechanism of Pin1 Peptidyl-Prolyl Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suc-AEPF-AMC | Suc-Ala-Glu-Pro-Phe-AMC | PIN1 Substrate | TargetMol [targetmol.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Suc-AAPF-AMC peptide [novoprolabs.com]

- 8. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Suc-Ala-Ala-Pro-Phe-AMC for Enzyme Kinetics Studies

This guide provides a comprehensive overview of the fluorogenic peptide substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-4-methylcoumaryl-7-amide (Suc-AAPF-AMC). It details the substrate's mechanism of action, its primary applications in enzyme kinetics, and standardized protocols for its use in research and drug development settings.

Introduction and Principle of Action

Suc-AAPF-AMC is a highly specific and sensitive tool for measuring the activity of chymotrypsin and chymotrypsin-like serine proteases.[1][2][3] The substrate consists of a tetrapeptide sequence (Ala-Ala-Pro-Phe) that is recognized by the active site of these enzymes, a succinyl (Suc) group at the N-terminus, and a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), at the C-terminus.

In its intact form, the AMC molecule is non-fluorescent as its fluorescence is quenched. Upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) and the AMC, the free AMC is released. This liberation results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.[4] The fluorescence of free AMC is typically measured with excitation wavelengths between 340-380 nm and emission wavelengths between 440-460 nm.[1][4]

The primary application of Suc-AAPF-AMC is the continuous kinetic measurement of enzyme activity, making it an invaluable tool for determining key kinetic parameters, screening for enzyme inhibitors, and studying enzyme mechanisms.

Enzymatic Reaction and Cleavage Mechanism

The core of the assay is the enzymatic hydrolysis of the peptide-AMC bond. The chymotrypsin-like enzyme recognizes the Phenylalanine residue at the P1 position and catalyzes the cleavage, releasing the fluorescent AMC molecule.

Target Enzymes and Kinetic Parameters

Suc-AAPF-AMC is predominantly used for assaying α-chymotrypsin but is also effective for other proteases with similar substrate specificity, such as Cathepsin G and the chymotrypsin-like (β5) subunit of the 20S and 26S proteasomes.[5][6]

Quantitative data derived from kinetic studies are crucial for comparing enzyme performance and inhibitor efficacy. The Michaelis-Menten constant (Kₘ) and the catalytic constant (kcat) are fundamental parameters.

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | Source |

| α-Chymotrypsin | Suc-AAPF-AMC | 15 | 1.5 | [7] |

Experimental Protocols

Precise and reproducible experimental design is critical for obtaining reliable kinetic data. Below are detailed protocols for a standard enzyme activity assay and an inhibitor screening assay.

General Assay Workflow

The following diagram outlines the typical workflow for a kinetic assay using Suc-AAPF-AMC.

Detailed Protocol: Chymotrypsin Activity Assay

This protocol is designed for determining the kinetic parameters (Kₘ and Vₘₐₓ) of chymotrypsin.

-

Reagent Preparation :

-

Assay Buffer : 50 mM Tris, pH 8.1, 1 mM EDTA, 0.01% Tween-20.[8]

-

Enzyme Stock : Prepare a 100X stock solution of α-chymotrypsin in assay buffer. For a final concentration of 1.25 nM, the stock should be 125 nM.[8] Store on ice.

-

Substrate Stock : Prepare a 10 mM stock solution of Suc-AAPF-AMC in 100% DMSO.[4][6]

-

Substrate Dilutions : Create a series of substrate dilutions in assay buffer to achieve final concentrations ranging from 0.25 × Kₘ to 10 × Kₘ (e.g., 2 µM to 150 µM).

-

-

Assay Procedure :

-

Set up a 96-well black, flat-bottom plate.

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of each substrate dilution to triplicate wells.

-

Include control wells containing buffer and substrate only (no enzyme) to measure background fluorescence.

-

Pre-warm the plate to 37°C for 5-10 minutes.

-

To initiate the reaction, add 25 µL of the 4X enzyme stock solution (e.g., 5 nM) to all wells for a final concentration of 1.25 nM in a 100 µL final volume.

-

Immediately place the plate in a pre-warmed microplate reader.

-

-

Data Acquisition :

-

Data Analysis :

-

For each substrate concentration, plot fluorescence units versus time.

-

Determine the initial velocity (V₀) from the linear portion of the curve.

-

Convert V₀ from RFU/min to µM/min using a standard curve generated with free AMC.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

Detailed Protocol: Inhibitor IC₅₀ Determination

This protocol is for assessing the potency of an inhibitor by determining its half-maximal inhibitory concentration (IC₅₀).

-

Reagent Preparation :

-

Prepare Assay Buffer, Enzyme Stock, and Substrate Stock as described above.

-

Inhibitor Stock : Prepare a 100X stock of the test compound in DMSO. Create a serial dilution series (e.g., 10 points) of the inhibitor.

-

Substrate Working Solution : Prepare a 2X working solution of Suc-AAPF-AMC in assay buffer at a concentration equal to the Kₘ (15 µM).[7]

-

-

Assay Procedure :

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 1 µL of each inhibitor dilution to triplicate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add 25 µL of the 4X enzyme stock solution (e.g., 5 nM).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.[10]

-

Initiate the reaction by adding 24 µL of the substrate working solution (final substrate concentration will be ~15 µM).

-

Immediately begin kinetic measurement as described in the activity assay.

-

-

Data Analysis :

-

Calculate the reaction velocity (V₀) for each inhibitor concentration.

-

Normalize the data by setting the average velocity of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Application in Drug Discovery: The Ubiquitin-Proteasome System

The chymotrypsin-like activity of the proteasome's β5 subunit is a key target in cancer therapy. Suc-AAPF-AMC and similar substrates (like Suc-LLVY-AMC) are instrumental in screening for proteasome inhibitors.[6] The ubiquitin-proteasome pathway is the primary mechanism for regulated protein degradation in eukaryotic cells, making it a critical signaling pathway to study.

References

- 1. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Suc-Ala-Ala-Pro-Phe-AMC › PeptaNova [peptanova.de]

- 4. caymanchem.com [caymanchem.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. ubpbio.com [ubpbio.com]

- 7. Suc-AAPF-AMC peptide [novoprolabs.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Structural Optimization, Biological Evaluation and Application of Peptidomimetic Prostate Specific Antigen Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Pin1 Enzymatic Assays: A Technical Guide for Drug Discovery

The human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the function of numerous proteins involved in cell signaling and proliferation. Its unique ability to catalyze the isomerization of pSer/Thr-Pro motifs makes it a key player in various cellular processes and a compelling target for therapeutic intervention in diseases ranging from cancer to Alzheimer's. The development of robust and reliable enzymatic assays has been instrumental in understanding Pin1's function and in the search for potent and specific inhibitors. This guide provides an in-depth overview of the core methodologies developed for assaying Pin1 activity, complete with experimental protocols, comparative data, and workflow visualizations.

The Protease-Coupled Assay: A Workhorse for High-Throughput Screening

One of the earliest and most widely adopted methods for measuring Pin1 activity is the protease-coupled assay. This indirect assay leverages the fact that many proteases, such as chymotrypsin and subtilisin, can selectively cleave the trans isomer of a peptide substrate, but not the cis isomer. Pin1's isomerization of the substrate from cis to trans enables proteolytic cleavage, which can be monitored spectrophotometrically.

The assay typically utilizes a synthetic peptide substrate, such as Ac-Phe-Phe-pSer-Pro-Phe-pNA, where pNA is p-nitroanilide. Cleavage of the peptide by the protease releases p-nitroaniline, a chromophore that can be detected by measuring the absorbance at 390 nm. This method is particularly well-suited for high-throughput screening (HTS) due to its simplicity and compatibility with microplate formats.

Experimental Protocol: Protease-Coupled Spectrophotometric Assay

-

Reagent Preparation:

-

Assay Buffer: 35 mM HEPES, pH 7.8.

-

Pin1 Enzyme: Recombinant human Pin1 diluted in assay buffer to the desired concentration (e.g., 2X final concentration).

-

Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) or a similar pSer/Thr-Pro containing peptide, dissolved in DMSO and then diluted in assay buffer.

-

Coupling Protease: Chymotrypsin or subtilisin dissolved in assay buffer.

-

Inhibitor (for IC50 determination): Test compounds diluted in DMSO to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Pin1 enzyme solution to each well.

-

For inhibitor studies, add 1 µL of the test compound in DMSO or DMSO alone (for control wells). Incubate for 15 minutes at room temperature.

-

Add 50 µL of the substrate solution to each well to initiate the Pin1-catalyzed isomerization reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Add 50 µL of the chymotrypsin solution to each well.

-

Immediately begin monitoring the change in absorbance at 390 nm or 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the Pin1 activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

-

For inhibitor studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for the Pin1 Protease-Coupled Assay

Caption: Workflow of the Pin1 protease-coupled spectrophotometric assay.

Antibody-Based and Immunoassays

A more direct approach to measuring Pin1 activity involves the use of antibodies that can specifically recognize either the cis or trans conformation of a pSer/Thr-Pro motif. An early example of this is a conformation-specific monoclonal antibody that distinguishes between the cis and trans isomers of the Thr231-Pro232 motif in the tau protein, a key substrate of Pin1 implicated in Alzheimer's disease.

These assays, often in an ELISA (Enzyme-Linked Immunosorbent Assay) format, provide high specificity. In a typical setup, a substrate peptide is immobilized on a plate, and after the reaction with Pin1, a conformation-specific antibody is used to detect the amount of product formed. While highly specific, these assays are generally lower in throughput compared to the protease-coupled method.

Fluorescence-Based Assays

To overcome some of the limitations of absorbance-based assays, such as interference from colored compounds, various fluorescence-based methods have been developed.

Fluorescence Polarization (FP): This technique relies on the change in the apparent molecular size of a fluorescently labeled substrate. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When Pin1 binds to this substrate, the resulting complex is much larger, tumbles more slowly, and exhibits a higher polarization value. This method can be used to study the binding affinity of inhibitors that compete with the substrate for the active site.

Förster Resonance Energy Transfer (FRET): FRET-based assays use a substrate peptide labeled with a FRET donor-acceptor pair. The conformation of the peptide (cis vs. trans) influences the distance or orientation between the donor and acceptor, leading to a change in the FRET signal upon isomerization by Pin1.

Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. It can be used to determine the thermodynamic parameters of Pin1-substrate or Pin1-inhibitor interactions, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). While providing a wealth of information, ITC is a low-throughput method and requires relatively large amounts of purified protein, making it unsuitable for primary screening but invaluable for lead validation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the gold standard for unequivocally identifying cis-trans isomerization. Techniques like 2D 1H-15N HSQC can be used to monitor the conformational state of an isotopically labeled substrate in the presence of Pin1. The appearance of distinct signals for the cis and trans isomers allows for direct observation and quantification of the isomerization reaction. Although powerful, NMR is a low-throughput, resource-intensive technique reserved for detailed mechanistic studies.

Pin1's Role in a Simplified Signaling Cascade

Caption: Role of Pin1 in converting protein conformation for downstream signaling.

Comparative Analysis of Pin1 Assays

The choice of a Pin1 assay depends on the specific research question, with each method offering a unique set of advantages and disadvantages.

| Assay Type | Principle | Throughput | Key Advantages | Key Disadvantages |

| Protease-Coupled | Indirect; measures protease activity on the trans-isomer | High | Cost-effective, simple, suitable for HTS | Prone to false positives/negatives from protease inhibitors/activators |

| Antibody-Based (ELISA) | Direct; conformation-specific antibody detection | Low to Medium | High specificity | Lower throughput, antibody development can be challenging |

| Fluorescence Polarization | Measures changes in molecular tumbling upon binding | High | Homogeneous format, sensitive | Measures binding, not catalysis; can have fluorescent artifacts |

| Isothermal Titration (ITC) | Measures heat change upon binding | Low | Provides full thermodynamic profile, label-free | Requires large protein amounts, low throughput |

| NMR Spectroscopy | Direct observation of cis/trans isomers | Very Low | Unambiguous and detailed mechanistic data | Requires specialized equipment and expertise, very low throughput |

Quantitative Data for Pin1 Assays

The following tables summarize key quantitative parameters for Pin1 activity and inhibition, providing a baseline for assay development and compound evaluation.

Table 1: Kinetic Parameters for Pin1 with Common Substrates

| Substrate | Assay Method | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-Ala-Ala-pSer-Pro-Arg-pNA | Protease-Coupled | 14 | 1900 | 1.4 x 10⁸ |

| FRET peptide (DABCYL-linker-pSer-Pro-linker-EDANS) | Fluorescence | 63 | 530 | 8.4 x 10⁶ |

| Full-length Tau protein | NMR | ~10-50 | N/A | N/A |

Note: Values can vary depending on specific assay conditions (e.g., temperature, pH, buffer composition).

Table 2: IC50 Values for Known Pin1 Inhibitors Using Various Assays

| Inhibitor | Assay Method | IC50 (µM) |

| Juglone | Protease-Coupled | 2.5 - 7.5 |

| PiB (2-amino-3-carboxy-1,4-naphthoquinone) | Protease-Coupled | ~10 |

| ATRA (All-trans retinoic acid) | Cell-based | ~1-10 |

| KPT-6566 | Protease-Coupled | 0.048 |

Methodological & Application

Application Notes and Protocols for Pin1 Activity Assay Using the Suc-AEPF-AMC Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase), plays a crucial role in cellular signaling by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins. This conformational change can profoundly impact protein function, stability, and subcellular localization. Dysregulation of Pin1 activity has been implicated in various diseases, including cancer, Alzheimer's disease, and certain immune disorders, making it an attractive target for therapeutic intervention.

The Suc-AEPF-AMC protocol provides a sensitive and continuous fluorescence-based method for measuring Pin1 enzymatic activity. This assay is essential for screening potential Pin1 inhibitors and for studying the enzyme's kinetics and regulation.

Principle of the Assay

The this compound (Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-7-Amino-4-methylcoumarin) assay is based on a coupled enzymatic reaction. The substrate, this compound, is a fluorogenic peptide that is pre-treated to exist predominantly in the cis conformation. Pin1 isomerizes the proline residue in the peptide from the cis to the trans conformation. A developer enzyme, which is a specific protease, then selectively cleaves the trans-isomer of the substrate, releasing the fluorescent AMC (7-Amino-4-methylcoumarin) group. The resulting increase in fluorescence intensity is directly proportional to the Pin1 enzymatic activity and can be monitored over time using a fluorescence microplate reader.

Data Presentation

Table 1: Reagent and Experimental Parameters

| Parameter | Value | Notes |

| Pin1 Substrate | This compound | Fluorogenic peptide |

| Substrate Stock Conc. | 0.1 mM | In a suitable solvent (e.g., DMSO) |

| Working Substrate Conc. | 1 µM | Diluted in Assay Buffer |

| Pin1 Enzyme Stock Conc. | 1 mg/mL | Recombinant human Pin1 |

| Working Enzyme Conc. | 50 µg/mL | Diluted in Assay Buffer |

| Final Enzyme per Well | 500 ng | In a 96-well plate format |

| Pin1 Inhibitor (Optional) | Varies | e.g., Tannic acid |

| Assay Buffer | Provided in kits or can be prepared | Typically contains HEPES, pH 7.8 |

| Plate Format | 96-well, black, flat bottom | Non-binding surface recommended |

| Excitation Wavelength | 490 nm | For AMC fluorophore |

| Emission Wavelength | 520 nm | For AMC fluorophore |

| Reading Mode | Kinetic or End-point | |

| Incubation Temperature | Room Temperature |

Table 2: Typical Reaction Setup for a Single Well (96-well plate)

| Reagent | Volume | Final Concentration in Well (100 µL) |

| Assay Buffer | Variable | - |

| Test Compound/Inhibitor | 10 µL | Varies |

| Pin1 Enzyme (working solution) | 10 µL | 5 µg/mL (500 ng) |

| Pin1 Substrate (working solution) | 50 µL | 0.5 µM |

| Pin1 Developer | 30 µL | Varies based on supplier |

| Total Volume | 100 µL |

Experimental Protocols

Materials and Reagents

-

Recombinant Human Pin1

-

This compound substrate

-

Pin1 Developer (e.g., a specific protease)

-

Assay Buffer (e.g., 35 mM HEPES, pH 7.8)

-

Pin1 Inhibitor (optional, for control experiments)

-

Black, flat-bottom 96-well microplates with a non-binding surface

-

Fluorescence microplate reader capable of excitation at 490 nm and emission at 520 nm

-

Multichannel pipettes and sterile pipette tips

Preparation of Reagents

-

Assay Buffer : Prepare the assay buffer as required. If using a commercial kit, use the provided buffer.

-

Pin1 Substrate Working Solution (1 µM) : Dilute the Pin1 substrate stock solution 1:100 in assay buffer. Prepare this solution fresh for each experiment and protect it from light.[1]

-

Pin1 Enzyme Working Solution (50 µg/mL) : Dilute the recombinant Pin1 stock solution in assay buffer. Prepare this solution immediately before use and keep it on ice.[1]

-

Pin1 Inhibitor (Optional) : Prepare a stock solution of the Pin1 inhibitor in a suitable solvent (e.g., DMSO). Dilute to the desired concentration in assay buffer.

Assay Procedure

-

Enzyme and Inhibitor Incubation :

-

Add 10 µL of the test compound or Pin1 inhibitor solution to the wells of the 96-well plate.

-

For positive control wells, add 10 µL of assay buffer instead of the inhibitor.

-

For a negative control (no enzyme), add 20 µL of assay buffer.

-

Add 10 µL of the Pin1 enzyme working solution to the wells containing the test compound and the positive control wells.

-

Incubate the plate at room temperature for 30 to 120 minutes to allow the inhibitor to interact with the enzyme.[1]

-

-

Initiation of the Enzymatic Reaction :

-

Development and Signal Detection :

-

Add 30 µL of the Pin1 developer solution to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 490 nm and emission at 520 nm.

-

For Kinetic Reading : Immediately start measuring the fluorescence intensity continuously, with readings every 5 minutes for 60 to 120 minutes.[1]

-

For End-Point Reading : Incubate the plate for 60 to 120 minutes at room temperature, protected from light. Then, measure the final fluorescence intensity.[1]

-

Data Analysis

-

Background Subtraction : Subtract the fluorescence readings of the negative control (no enzyme) from all other readings.

-

Calculation of Pin1 Activity : The rate of increase in fluorescence intensity (for kinetic assays) or the final fluorescence intensity (for end-point assays) is proportional to the Pin1 activity.

-

Inhibitor Studies : Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Signal with Inhibitor / Signal of Positive Control)] * 100

Visualizations

Pin1 Signaling Pathway

Caption: Pin1 integrates signals from upstream kinases to regulate downstream protein function.

Experimental Workflow for Pin1 Activity Assay

Caption: Workflow for the fluorescence-based Pin1 activity assay.

References

Application Notes and Protocols for Measuring Par14 Activity Using Suc-AEPF-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Par14, also known as PIN4, is a member of the parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases). These enzymes play a crucial role in regulating protein conformation by catalyzing the cis-trans isomerization of proline residues, a rate-limiting step in protein folding and function. Par14 is implicated in a variety of cellular processes, including the regulation of cell cycle progression, metabolic pathways, and ribosome biogenesis. Emerging research has highlighted its involvement in disease pathogenesis, notably in prostate cancer through its interaction with the androgen receptor, and in the regulation of macrophage activation.[1][2][3] The development of robust assays to measure Par14 activity is therefore critical for advancing our understanding of its biological functions and for the discovery of potential therapeutic inhibitors.

This document provides a detailed protocol for measuring Par14 activity using the fluorogenic substrate Succinyl-Ala-Glu-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AEPF-AMC). The assay is based on the principle that the enzymatic activity of Par14 leads to the cleavage of the 7-Amido-4-methylcoumarin (AMC) moiety from the peptide substrate. Free AMC is highly fluorescent, and its release can be monitored in real-time using a fluorescence plate reader, providing a sensitive and quantitative measure of Par14 enzymatic activity.

Assay Principle

The enzymatic activity of Par14 is determined by monitoring the increase in fluorescence resulting from the cleavage of the this compound substrate. The reaction proceeds as follows:

This compound (non-fluorescent) + Par14 → Suc-AEPF + AMC (fluorescent)

The rate of the increase in fluorescence is directly proportional to the Par14 activity under the given assay conditions.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human Par14 | (Example) BPS Bioscience | (Example) 80514 |

| This compound | (Example) TargetMol | (Example) T2509 |

| Tris-HCl | (Example) Sigma-Aldrich | (Example) T2194 |

| Sodium Chloride (NaCl) | (Example) Sigma-Aldrich | (Example) S9888 |

| Dithiothreitol (DTT) | (Example) Sigma-Aldrich | (Example) D9779 |

| Tween-20 | (Example) Sigma-Aldrich | (Example) P9416 |

| Dimethyl Sulfoxide (DMSO) | (Example) Sigma-Aldrich | (Example) D8418 |

| 96-well black, flat-bottom plates | (Example) Corning | (Example) 3603 |

Note: The specific suppliers and catalog numbers are provided as examples. Equivalent reagents from other manufacturers can be used.

Experimental Protocols

Reagent Preparation

4.1.1. Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5)

-

Prepare a stock solution of 1 M Tris-HCl, pH 7.5.

-

Prepare a stock solution of 5 M NaCl.

-

Prepare a stock solution of 1 M DTT.

-

To prepare 100 mL of Assay Buffer, combine:

-

5 mL of 1 M Tris-HCl, pH 7.5

-

2 mL of 5 M NaCl

-

100 µL of 1 M DTT

-

100 µL of 10% Tween-20

-

Bring the final volume to 100 mL with deionized water.

-

-

Store the Assay Buffer at 4°C. Add DTT fresh on the day of the experiment.

4.1.2. Recombinant Par14 Enzyme

-

Reconstitute or dilute recombinant human Par14 in Assay Buffer to the desired stock concentration (e.g., 1 µM).

-

Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot on ice and dilute to the final working concentration in Assay Buffer. The optimal final concentration should be determined empirically but a starting concentration of 10-100 nM is recommended.

4.1.3. This compound Substrate

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in Assay Buffer. It is recommended to perform a substrate titration to determine the optimal concentration, which is typically around the Km value. A starting range of 10-100 µM is suggested.

4.1.4. AMC Standard

-

Prepare a 1 mM stock solution of 7-Amino-4-methylcoumarin (AMC) in DMSO.

-

Store at -20°C, protected from light.

-

Prepare a series of dilutions in Assay Buffer to generate a standard curve (e.g., 0-10 µM). This will be used to convert the relative fluorescence units (RFU) to the concentration of the product formed.

Par14 Activity Assay Protocol

-

Prepare the 96-well plate:

-

Add 50 µL of Assay Buffer to all wells.

-

For the no-enzyme control wells, add an additional 25 µL of Assay Buffer.

-

For the experimental wells, add 25 µL of the diluted Par14 enzyme solution to achieve the desired final concentration (e.g., 2X the final concentration).

-

-

Initiate the reaction:

-

Add 25 µL of the diluted this compound substrate solution to all wells to initiate the reaction. This will bring the total reaction volume to 100 µL.

-

-

Incubate and measure fluorescence:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

-

Excitation wavelength: 340-380 nm

-

Emission wavelength: 440-460 nm

-

The exact excitation and emission wavelengths should be optimized for the specific instrument being used.

-

Inhibitor Screening Protocol

-

Prepare the 96-well plate:

-

Add 40 µL of Assay Buffer to all wells.

-

Add 10 µL of the test compound (inhibitor) at various concentrations to the inhibitor wells. For the positive control (no inhibitor) and negative control (no enzyme) wells, add 10 µL of the vehicle (e.g., DMSO diluted in Assay Buffer).

-

Add 25 µL of the diluted Par14 enzyme solution to the inhibitor and positive control wells. Add 25 µL of Assay Buffer to the negative control wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the reaction:

-

Add 25 µL of the diluted this compound substrate solution to all wells.

-

-

Incubate and measure fluorescence:

-

Follow step 3 of the Par14 Activity Assay Protocol.

-

Data Analysis and Presentation

Data Analysis

-

AMC Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM). This slope will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min).

-

Enzyme Activity Calculation:

-

For each experimental condition, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve (ΔRFU/min).

-

Convert V₀ to the rate of product formation using the slope from the AMC standard curve: Activity (µM/min) = (ΔRFU/min) / (slope of AMC standard curve)

-

Specific activity can be calculated by dividing the activity by the amount of enzyme used in the reaction.

-

-

Kinetic Parameter Determination:

-

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the this compound substrate.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.

-

-

IC50 Determination:

-

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Par14 activity.

-

Quantitative Data Summary

Table 1: Kinetic Parameters of Par14 with this compound (Hypothetical Data)

| Parameter | Value | Units |

| Km | To be determined | µM |

| Vmax | To be determined | µM/min |

| kcat | To be determined | s⁻¹ |

| kcat/Km | To be determined | M⁻¹s⁻¹ |

Table 2: IC50 Values of Known Par14 Inhibitors (Hypothetical Data)

| Inhibitor | IC50 | Units |

| Inhibitor A | To be determined | µM |

| Inhibitor B | To be determined | nM |

Note: Currently, there is a lack of well-characterized, specific inhibitors for Par14.[1]

Visualization of Pathways and Workflows

Par14 Signaling Pathway

The following diagram illustrates a simplified overview of some known signaling interactions of Par14. Par14 has been shown to interact with the Androgen Receptor (AR) in the context of prostate cancer, enhancing its transcriptional activity. It is also involved in macrophage activation, where it can influence the phosphorylation of STAT1 and STAT6.

Caption: Simplified Par14 signaling interactions.

Experimental Workflow

The following diagram outlines the major steps in the Par14 activity assay.

References

- 1. Par14 interacts with the androgen receptor, augmenting both its transcriptional activity and prostate cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ceu.edu [research.ceu.edu]

- 3. Par14 interacts with the androgen receptor, augmenting both its transcriptional activity and prostate cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suc-AEPF-AMC Stock Solution Preparation and Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a Suc-AEPF-AMC stock solution using DMSO. Additionally, a general protocol for its application in a fluorometric assay to measure the activity of the peptidyl-prolyl isomerase Pin1 is outlined.

Product Information and Storage

This compound (Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-7-Amino-4-methylcoumarin) is a fluorogenic peptide substrate for the peptidyl-prolyl isomerases Pin1 and Par14.[1] Enzymatic isomerization of the proline residue by Pin1 or Par14 converts the substrate into a form that can be cleaved by a reporter enzyme, such as chymotrypsin, releasing the fluorescent AMC group.

| Property | Value | Reference |

| Molecular Weight | 719.74 g/mol | |

| Formula | C₃₆H₄₁N₅O₁₁ | |

| Solubility in DMSO | 80 mg/mL (111.15 mM) | [1] |

| Powder Storage | -20°C for up to 3 years | [1] |

| DMSO Stock Solution Storage | -80°C for up to 1 year | [1] |

| Excitation Wavelength | 340-380 nm | [2][3] |

| Emission Wavelength | 440-460 nm | [2][3] |

Safety Precautions

Handle this compound and DMSO with appropriate safety measures in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of the powder.[4] Avoid contact with eyes and skin.[4] In case of contact, flush the affected area with copious amounts of water.[4]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.[4]

-

DMSO: Be aware that DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin.

Protocol for Preparing a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution, which is a common concentration for enzyme assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

-

Calibrated micropipettes

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, you would need 35.99 mg of the powder (Calculation: 0.050 mol/L * 0.001 L * 719.74 g/mol = 0.03599 g).

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to aid in dissolution.

-

If the powder is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C can also be applied if necessary.

-

-

Verification: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

-

Application: Fluorometric Pin1 Activity Assay

This protocol provides a general workflow for measuring Pin1 isomerase activity using the prepared this compound stock solution in a chymotrypsin-coupled assay.

Assay Principle:

Pin1 isomerizes the this compound substrate from a cis to a trans conformation. Chymotrypsin specifically cleaves the trans-isomer, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the Pin1 activity.

Materials:

-

50 mM this compound in DMSO (prepared as described above)

-

Purified, active Pin1 enzyme

-

Chymotrypsin

-

Assay Buffer (e.g., 35 mM HEPES, pH 7.8)[4]

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Experimental Protocol:

-

Prepare Assay Buffer: Prepare the assay buffer (e.g., 35 mM HEPES, pH 7.8) and keep it on ice.

-

Prepare Reagents:

-

Pin1 Enzyme Solution: Dilute the Pin1 enzyme to the desired final concentration (e.g., 80 nM) in the assay buffer.[4] Keep on ice.

-

Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute it to the final desired concentration in the assay buffer.

-

Substrate Working Solution: Prepare the this compound working solution by diluting the 50 mM DMSO stock solution into the assay buffer to the desired final concentration (e.g., 10-100 µM). It is crucial to maintain a low final concentration of DMSO in the assay (ideally <0.5%) to avoid enzyme inhibition.

-

-

Assay Procedure:

-

Add the assay components to the wells of the 96-well plate in the following order:

-

Assay Buffer

-

Pin1 Enzyme Solution (or buffer for no-enzyme control)

-

Chymotrypsin Solution

-

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the this compound working solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorometric microplate reader.

-